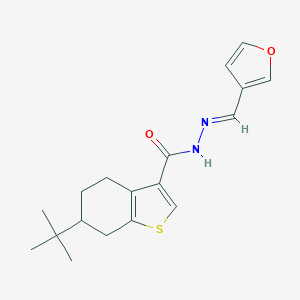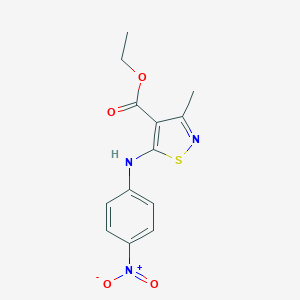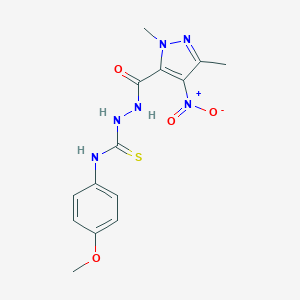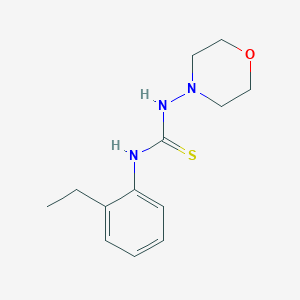![molecular formula C16H15F2N3O2S B457200 1-[[[2-(Difluoromethoxy)phenyl]-oxomethyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B457200.png)
1-[[[2-(Difluoromethoxy)phenyl]-oxomethyl]amino]-3-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[[2-(difluoromethoxy)phenyl]-oxomethyl]amino]-3-(3-methylphenyl)thiourea is a member of benzoic acids.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Thiourea derivatives, including those similar to the compound , are typically synthesized through reactions involving isothiocyanates and amines. For instance, Yeo and Tiekink (2019) synthesized a thiourea compound via a reaction between hydrazine and isothiocyanate, characterized by spectroscopy and X-ray crystallography, showing its solid-state properties and molecular packing features (Yeo & Tiekink, 2019).
Molecular Structure Characterization : Detailed structural characterization of thiourea derivatives is common, involving techniques like single crystal XRD, NMR, IR, UV, and elemental analysis. For example, Lipowska et al. (1996) used these methods to analyze Re(V)O complexes with thiourea ligands, revealing insights into the coordination environment and bonding characteristics (Lipowska et al., 1996).
Potential Biological Applications
Antimicrobial Activities : Thiourea compounds have been investigated for their antimicrobial properties. Saljooghi et al. (2017) synthesized thiourea derivatives and evaluated their antimicrobial activities against various pathogens, demonstrating the potential of these compounds in medical applications (Saljooghi et al., 2017).
Enantioseparation and Catalysis : Thiourea derivatives are also explored for their use in chiral separation and catalysis. Péter et al. (2000) applied thiourea derivatives for the enantioseparation of amino acids, an essential process in the pharmaceutical industry (Péter et al., 2000).
Chemical Properties and Reactions
Chemical Reactivity : The reactivity of thiourea compounds is a key area of study, particularly in forming heterocyclic structures and understanding their chemical behavior. Okino et al. (2005) conducted a study on bifunctional thioureas, revealing their efficiency in asymmetric Michael reactions and providing insights into their potential as catalysts (Okino et al., 2005).
Spectroscopic Investigations : Spectroscopic methods are extensively used to investigate the properties of thiourea derivatives. For instance, Mary et al. (2016) conducted spectroscopic and single crystal XRD studies on a thiourea compound, offering insights into its molecular dynamics and potential applications in materials science (Mary et al., 2016).
Propiedades
Nombre del producto |
1-[[[2-(Difluoromethoxy)phenyl]-oxomethyl]amino]-3-(3-methylphenyl)thiourea |
|---|---|
Fórmula molecular |
C16H15F2N3O2S |
Peso molecular |
351.4g/mol |
Nombre IUPAC |
1-[[2-(difluoromethoxy)benzoyl]amino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C16H15F2N3O2S/c1-10-5-4-6-11(9-10)19-16(24)21-20-14(22)12-7-2-3-8-13(12)23-15(17)18/h2-9,15H,1H3,(H,20,22)(H2,19,21,24) |
Clave InChI |
YMDZIEDQBSJLJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=CC=C2OC(F)F |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=CC=C2OC(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-4-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B457119.png)
![1-[2-(5-{4-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B457120.png)


![N-(3-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B457128.png)

![4-(4-ethylphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B457131.png)
![N-(3-chlorophenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B457132.png)
![2-[2-(difluoromethoxy)benzoyl]-N-(4-ethylphenyl)hydrazinecarbothioamide](/img/structure/B457133.png)

![N-(4-acetylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457137.png)
![3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B457138.png)
